molecular formula C14H13NO4S B14539148 N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide CAS No. 62119-73-7

N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide

Cat. No.: B14539148
CAS No.: 62119-73-7
M. Wt: 291.32 g/mol
InChI Key: CATCIQDIKXCRCA-UHFFFAOYSA-N
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Description

N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a formyl group, a hydroxyphenyl group, and a sulfonamide group

Properties

CAS No.

62119-73-7

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(4-formyl-3-hydroxyphenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H13NO4S/c1-10-4-2-3-5-14(10)20(18,19)15-12-7-6-11(9-16)13(17)8-12/h2-9,15,17H,1H3

InChI Key

CATCIQDIKXCRCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyphenyl Intermediate: The initial step involves the formation of the hydroxyphenyl intermediate through a reaction between phenol and formaldehyde under acidic conditions.

    Introduction of the Formyl Group: The hydroxyphenyl intermediate is then subjected to a formylation reaction using formic acid or a formylating agent such as paraformaldehyde.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug candidate.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s formyl and hydroxy groups enable it to form hydrogen bonds and interact with active sites of enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Formyl-3-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.

    3-Formylphenylboronic Acid: Contains a formyl group and a boronic acid group, used in organic synthesis and medicinal chemistry.

    4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.

Uniqueness

N-(4-Formyl-3-hydroxyphenyl)-2-methylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

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